Cas no 50717-82-3 (Piperidin-3-one ~90%))

Piperidin-3-one ~90%) Chemical and Physical Properties

Names and Identifiers

-

- Piperidin-3-one

- 3-Piperidinone

- 3-ketopiperidine

- AKOS005258668

- EN300-112865

- BCP23213

- USISRUCGEISZIB-UHFFFAOYSA-N

- CS-0053779

- FT-0650085

- A25824

- BB 0253437

- 50717-82-3

- DTXSID00275059

- AB27650

- AM81341

- Piperidin-3-one( Hydrochloride Hydrate form)

- 3-piperidone

- 74279-87-1

- 3-Piperidinone.Hclsalt

- DB-013335

- Piperidin-3-one ~90%)

-

- MDL: MFCD06738686

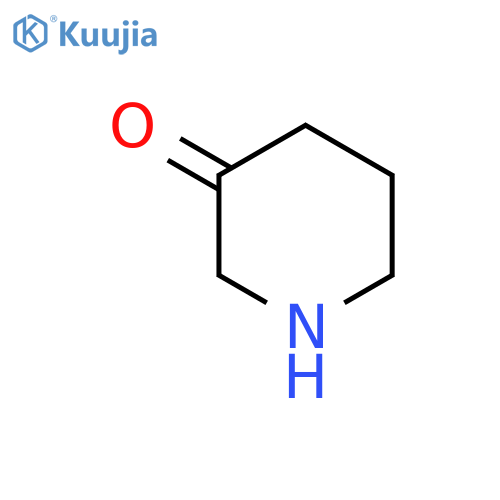

- Inchi: InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2

- InChI Key: USISRUCGEISZIB-UHFFFAOYSA-N

- SMILES: N1CCCC(=O)C1

Computed Properties

- Exact Mass: 99.068414g/mol

- Surface Charge: 0

- XLogP3: -0.3

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 0

- Monoisotopic Mass: 99.068414g/mol

- Monoisotopic Mass: 99.068414g/mol

- Topological Polar Surface Area: 29.1Ų

- Heavy Atom Count: 7

- Complexity: 80.1

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

Experimental Properties

- PSA: 29.10000

- LogP: 0.26770

Piperidin-3-one ~90%) Security Information

Piperidin-3-one ~90%) Customs Data

- HS CODE:2933399090

- Customs Data:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperidin-3-one ~90%) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1128750-100g |

Piperidin-3-one |

50717-82-3 | 95% | 100g |

$535 | 2024-07-28 | |

| Enamine | EN300-112865-0.1g |

piperidin-3-one |

50717-82-3 | 95% | 0.1g |

$19.0 | 2023-10-26 | |

| Enamine | EN300-112865-0.05g |

piperidin-3-one |

50717-82-3 | 95% | 0.05g |

$19.0 | 2023-10-26 | |

| eNovation Chemicals LLC | Y1128750-25g |

Piperidin-3-one |

50717-82-3 | 95% | 25g |

$185 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0249-100g |

Piperidin-3-one |

50717-82-3 | 97% | 100g |

4070.6CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1128750-5g |

Piperidin-3-one |

50717-82-3 | 95% | 5g |

$105 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1128750-25g |

Piperidin-3-one |

50717-82-3 | 95% | 25g |

$185 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1128750-1g |

Piperidin-3-one |

50717-82-3 | 95% | 1g |

$70 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1128750-5g |

Piperidin-3-one |

50717-82-3 | 95% | 5g |

$105 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1128750-100g |

Piperidin-3-one |

50717-82-3 | 95% | 100g |

$535 | 2025-02-25 |

Piperidin-3-one ~90%) Related Literature

-

Subbiah Sowmiah,José M. S. S. Esperan?a,Luís P. N. Rebelo,Carlos A. M. Afonso Org. Chem. Front. 2018 5 453

-

2. Intramolecular N–H insertion of α-diazocarbonyls catalyzed by Cu(acac)2: An efficient route to derivatives of 3-oxoazetidines, 3-oxopyrrolidines and 3-oxopiperidinesJianbo Wang,Yihua Hou,Peng Wu J. Chem. Soc. Perkin Trans. 1 1999 2277

-

Lei Qin,Lunjie Wu,Yao Nie,Yan Xu Catal. Sci. Technol. 2021 11 2637

-

Giorgiana Denisa Bisag,Silvia Ruggieri,Mariafrancesca Fochi,Luca Bernardi Org. Biomol. Chem. 2020 18 8793

-

Thomas Cantin,Yvonne Morgenstern,Agnès Mingot,Andreas Kornath,Sébastien Thibaudeau Chem. Commun. 2020 56 11110

Additional information on Piperidin-3-one ~90%)

Piperidin-3-one (~90%) and Its Significance in Modern Chemical Research

Piperidin-3-one (CAS No. 50717-82-3) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, often available with a purity of ~90%, is a derivative of piperidine and features a ketone functional group at the 3-position, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural framework of Piperidin-3-one consists of a six-membered ring containing nitrogen, which imparts unique electronic and steric characteristics to the molecule. These properties make it an attractive scaffold for designing novel compounds with specific biological activities. Over the years, researchers have explored its utility in developing pharmacologically relevant molecules, including potential candidates for treating neurological disorders, infectious diseases, and inflammatory conditions.

In recent years, the interest in Piperidin-3-one has been further amplified by its role as a key intermediate in the synthesis of more complex heterocyclic systems. The presence of both a nitrogen atom and a ketone group allows for diverse chemical transformations, such as nucleophilic addition, condensation reactions, and cyclization processes. These reactions are fundamental in constructing intricate molecular architectures that mimic natural products and have therapeutic significance.

One of the most compelling aspects of Piperidin-3-one is its application in the development of drug candidates targeting central nervous system (CNS) disorders. The piperidine moiety is commonly found in many approved drugs due to its ability to cross the blood-brain barrier efficiently. Researchers have leveraged this property to design analogs of existing CNS-active drugs, aiming to enhance their efficacy or reduce side effects. For instance, derivatives of Piperidin-3-one have been investigated for their potential as serotonin receptor modulators, which are crucial in treating conditions like depression and anxiety.

The synthesis and functionalization of Piperidin-3-one have also been explored in the context of antibiotic development. The unique structural features of this compound allow for the creation of molecules with novel mechanisms of action against resistant bacterial strains. By modifying the substituents around the piperidine ring and the ketone group, chemists can generate libraries of compounds that exhibit potent antibacterial activity. This approach aligns with the growing need for new antibiotics to combat emerging resistant pathogens.

Another area where Piperidin-3-one has shown promise is in anti-inflammatory drug discovery. Chronic inflammation is a hallmark of many diseases, including cancer, arthritis, and cardiovascular disorders. Researchers have synthesized various derivatives of Piperidin-3-one that inhibit key inflammatory pathways, such as COX-2 and NF-κB. These derivatives have demonstrated preclinical efficacy in animal models, suggesting their potential as therapeutic agents for human inflammatory diseases.

The chemical versatility of Piperidin-3-one extends beyond pharmaceutical applications. It has been utilized in materials science for developing organic electronic materials, including ligands for metal-organic frameworks (MOFs). The ability to functionalize the piperidine ring with different groups allows for tuning the electronic properties of these materials, making them suitable for applications such as sensors, catalysts, and light-emitting devices.

In conclusion, Piperidin-3-one (~90%), with its CAS No. 50717-82-3, represents a cornerstone compound in modern chemical research. Its unique structural features enable diverse applications across multiple disciplines, from drug discovery to materials science. As our understanding of its reactivity and biological profile continues to evolve, we can anticipate even more innovative uses emerging from this versatile molecule.

50717-82-3 (Piperidin-3-one ~90%)) Related Products

- 532-24-1(Tropinone)

- 552-70-5(9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)

- 98584-59-9(3-Piperidinone,1-propyl-)

- 826-36-8(Triacetonamine)

- 105-60-2(Caprolactam)

- 1121-89-7(piperidine-2,6-dione)

- 5519-50-6(1-Methylpiperidin-3-one)

- 675-20-7(piperidin-2-one)

- 105-14-6(5-Diethylamino-2-pentanone)

- 106-60-5(5-Amino-4-oxopentanoic acid)